molecular formula C18H35N3O B10894234 2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol

2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol

Cat. No.: B10894234
M. Wt: 309.5 g/mol
InChI Key: DEAKTPPCAJVSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a cycloheptyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol typically involves multi-step organic reactions. One common approach is to start with the cycloheptylpiperidine, which is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol
  • 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol

Uniqueness

2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol is unique due to its specific structural features, such as the cycloheptyl group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H35N3O

Molecular Weight

309.5 g/mol

IUPAC Name

2-[4-(1-cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C18H35N3O/c22-16-15-19-11-13-21(14-12-19)18-7-9-20(10-8-18)17-5-3-1-2-4-6-17/h17-18,22H,1-16H2

InChI Key

DEAKTPPCAJVSLM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CCC(CC2)N3CCN(CC3)CCO

Origin of Product

United States

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